
N-(2-aminophenyl)-2,5-dichlorobenzamide
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Overview
Description
N-(2-aminophenyl)-2,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminophenylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2,5-dichlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aminophenyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the aminophenyl group.
Reduction Products: Amine derivatives of the aminophenyl group.
Scientific Research Applications
N-(2-aminophenyl)-2,5-dichlorobenzamide has found applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2-aminophenyl-2,5-dichlorobenzamide: Similar structure but with different positioning of the aminophenyl group.
N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring, leading to different biological activities
Uniqueness
N-(2-aminophenyl)-2,5-dichlorobenzamide is unique due to the presence of both the aminophenyl group and the dichlorobenzamide structure. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKTQKYWQZANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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